molecular formula C10H11ClO B14822810 2-Chloro-1-cyclopropoxy-4-methylbenzene

2-Chloro-1-cyclopropoxy-4-methylbenzene

Cat. No.: B14822810
M. Wt: 182.64 g/mol
InChI Key: OAYQJFKNQGOLEN-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cyclopropoxy-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and cyclopropoxy group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-cyclopropoxy-4-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-methylbenzene

InChI

InChI=1S/C10H11ClO/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

OAYQJFKNQGOLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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